Ligstroside
Description
Ligustroside is a secoiridoid glycoside predominantly found in plants such as Olea europaea (olive), Ligustrum lucidum (glossy privet), and Fraxinus species. Structurally, it consists of a phenylpropanoid (tyrosol or hydroxytyrosol) linked to elenolic acid via a glycosidic bond, forming a characteristic bicyclic monoterpene scaffold . This compound is notable for its bioactivity, including anti-inflammatory, antioxidant, and neuroprotective properties, as evidenced in preclinical studies . Ligustroside exists in both glycosylated and aglycone forms, with the latter (e.g., ligustroside aglycone) gaining attention for enhanced bioavailability and pharmacological effects .
Properties
IUPAC Name |
methyl (4S,5E,6S)-5-ethylidene-4-[2-[2-(4-hydroxyphenyl)ethoxy]-2-oxoethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32O12/c1-3-15-16(10-19(28)34-9-8-13-4-6-14(27)7-5-13)17(23(32)33-2)12-35-24(15)37-25-22(31)21(30)20(29)18(11-26)36-25/h3-7,12,16,18,20-22,24-27,29-31H,8-11H2,1-2H3/b15-3+/t16-,18+,20+,21-,22+,24-,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMQXOLRKJQWPNB-MVVLSVRYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)OC)CC(=O)OCCC3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/1\[C@@H](C(=CO[C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)OC)CC(=O)OCCC3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701318124 | |
| Record name | Ligstroside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701318124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
524.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35897-92-8 | |
| Record name | Ligstroside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35897-92-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ligstroside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035897928 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ligstroside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701318124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LIGSTROSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83S9SA69C5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Solvent Extraction of Ligustroside from Plant Material
The initial step in ligustroside preparation involves the extraction of crude plant material using polar solvents. Methanol-water mixtures are widely employed due to their efficacy in solubilizing phenolic compounds. For instance, a validated protocol from the International Olive Council specifies the use of methanol-water (80:20, v/v) for extracting ligustroside from olive oil. In this method, 2.0 g of oil is mixed with 5 mL of the solvent system, sonicated for 15 minutes, and centrifuged at 5,000 revolutions per minute (rpm) to separate the phenolic-rich supernatant. Similarly, studies on Ligustrum japonicum fructus utilize methanol-water (70:30, v/v) at a solid-to-solvent ratio of 1:10 (w/v), followed by agitation at 40°C for 2 hours to maximize yield.
Optimization of Extraction Parameters
Key variables influencing extraction efficiency include solvent polarity, temperature, and particle size. A comparative analysis revealed that ethanol-water (60:40, v/v) achieves a 12% higher yield than pure methanol in Ligustrum species, likely due to reduced protein denaturation. Additionally, ultrasonic-assisted extraction at 40 kHz for 30 minutes enhances mass transfer by disrupting plant cell walls, increasing ligustroside recovery by 18–22% compared to maceration.
Table 1: Solvent Systems and Yields for Ligustroside Extraction
| Plant Source | Solvent Ratio (v/v) | Temperature (°C) | Yield (mg/g) |
|---|---|---|---|
| Olea europaea | Methanol:Water (80:20) | 25 | 4.2 ± 0.3 |
| Ligustrum japonicum | Ethanol:Water (60:40) | 40 | 5.8 ± 0.4 |
| Fraxinus excelsior | Acetone:Water (50:50) | 30 | 3.1 ± 0.2 |
Chromatographic Isolation and Purification
Following extraction, ligustroside is isolated from complex matrices using chromatographic techniques. Solid-phase extraction (SPE) with C18 cartridges is a common pre-purification step. The International Olive Council protocol activates cartridges with 6 mL methanol and 6 mL hexane before loading the crude extract, effectively removing non-polar interferents like triglycerides.
High-Perressure Liquid Chromatography (HPLC)
Reverse-phase HPLC with C18 columns (250 mm × 4.6 mm, 5 μm) is the gold standard for ligustroside separation. A ternary gradient elution system comprising water (0.2% phosphoric acid), methanol, and acetonitrile achieves baseline resolution within 50 minutes. The elution profile is as follows:
Table 2: HPLC Gradient Program for Ligustroside Isolation
| Time (min) | Water (%) | Methanol (%) | Acetonitrile (%) |
|---|---|---|---|
| 0 | 96 | 2 | 2 |
| 15 | 70 | 15 | 15 |
| 30 | 62 | 19 | 19 |
| 50 | 0 | 50 | 50 |
Detection at 280 nm ensures optimal sensitivity, with ligustroside eluting at 28.3 ± 0.5 minutes under these conditions. Preparative HPLC with a 250 mm × 21.2 mm column and a flow rate of 10 mL/minute enables milligram-scale isolation, yielding >95% purity.
Structural Characterization and Validation
Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are indispensable for confirming ligustroside’s structure. $$^1$$H NMR spectra in deuterated methanol exhibit characteristic signals at δ 7.42 (1H, d, J = 16.0 Hz, H-7), δ 6.30 (1H, d, J = 16.0 Hz, H-8), and δ 5.10 (1H, d, J = 7.5 Hz, anomeric proton), consistent with the secoiridoid backbone. High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) reveals a molecular ion peak at m/z 523.1804 [M + Na]$$^+$$, corroborating the molecular formula $$C{25}H{32}O_{12}$$.
Quantitative Analysis via Calibration Curves
External standardization with syringic acid and tyrosol enables precise quantification. A linear calibration curve ($$R^2 > 0.999$$) is established over 0.1–50 μg/mL, with a limit of detection (LOD) of 0.03 μg/mL. Internal standards such as caffeic acid-d$$_3$$ improve accuracy by compensating for matrix effects during HPLC-MS analysis.
Scientific Research Applications
Anti-Inflammatory Properties
Ligustroside has been shown to possess significant anti-inflammatory effects. A study demonstrated its efficacy in preventing colitis induced by dextran sulfate sodium (DSS) in mice. The administration of ligustroside resulted in reduced inflammation and enhanced intestinal barrier function, as evidenced by alterations in cytokine levels and gut microbiota composition .
Key Findings:
- Reduction of Pro-inflammatory Cytokines: Ligustroside supplementation decreased levels of interleukin-6 (IL-6), interleukin-1 beta (IL-1β), and tumor necrosis factor-alpha (TNF-α) in serum samples from DSS-induced colitis mice.
- Gut Microbiota Modulation: The compound significantly reshaped the gut microbiota, increasing beneficial bacteria such as Bifidobacterium while decreasing harmful strains like Bacteroides.
Anti-Aging Applications
Research into the anti-aging properties of ligustroside has revealed its potential as an anti-aging agent through the inhibition of matrix metalloproteinases (MMPs). MMPs are implicated in the degradation of extracellular matrix components, contributing to skin aging. Molecular docking studies indicated that ligustroside effectively inhibits MMP-1, MMP-3, and MMP-9 activities, suggesting its application in cosmetic formulations aimed at reducing signs of photoaging .
Key Findings:
- Inhibition of MMP Activity: Ligustroside demonstrated competitive inhibition against key MMPs involved in skin aging.
- Potential for Cosmetic Use: Its ability to interfere with AP-1 transcription factor binding suggests a mechanism for reducing skin damage associated with aging.
Hepatoprotective Effects
Ligustroside has shown promise in protecting liver function, particularly against hepatotoxicity. Studies indicate that it may help mitigate liver damage caused by various toxic substances, enhancing liver regeneration and function .
Key Findings:
- Liver Function Improvement: Ligustroside administration resulted in improved liver enzyme profiles and reduced histological damage in animal models exposed to hepatotoxic agents.
- Mechanistic Insights: The protective effects are believed to involve modulation of oxidative stress and inflammatory pathways.
Antiviral Activity
Recent investigations have highlighted the antiviral properties of ligustroside. It has exhibited moderate antiviral activity against certain viral strains, making it a candidate for further research in antiviral drug development .
Key Findings:
- Inhibition of Viral Replication: Ligustroside showed potential in reducing viral load in infected cell lines.
- Mechanism of Action: Further studies are needed to elucidate the specific pathways through which ligustroside exerts its antiviral effects.
Case Studies and Experimental Data
The following table summarizes key experimental findings related to ligustroside's applications:
Mechanism of Action
Ligustroside exerts its effects through various molecular targets and pathways:
Antineoplastic Activity: Ligustroside inhibits the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It targets pathways such as the MAPK/ERK pathway and the JAK/STAT pathway.
Anti-inflammatory Activity: Ligustroside reduces inflammation by inhibiting the NF-κB pathway and modulating the expression of pro-inflammatory cytokines. .
Comparison with Similar Compounds
Research Findings and Clinical Implications
- Colitis Management : Ligustroside (2 mg/kg) restored colonic SOD activity by 85% and SIgA levels by 70% in DSS-treated mice, outperforming 5-ASA (a standard IBD drug) in microbial diversity restoration .
- Cancer Therapy : Ligustroside aglycone reduced MMP-2/9 expression in HT-1080 fibrosarcoma cells by 50% via MAPK pathway suppression, comparable to salidroside .
- Agricultural Enrichment : Selenium biofortification increases ligustroside aglycone in olive oil by 50%, enhancing its nutraceutical value .
Biological Activity
Ligustroside, a phenylethanoid glycoside found in various plants, particularly in species of the Ligustrum genus, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological effects, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Sources
Ligustroside is chemically classified as a phenylethanoid glycoside. It can be isolated from several plants, notably Ligustrum japonicum and Ligustrum vulgare. The compound has been studied for its potential therapeutic properties in various health conditions.
1. Antioxidant Activity
Ligustroside exhibits significant antioxidant properties, which are crucial for combating oxidative stress. Research indicates that ligustroside can enhance the total antioxidant capacity in vitro. For instance, studies show that different concentrations of ligustroside (10-20 µg/mL) significantly increase antioxidant activity in cell models .
2. Anti-inflammatory Effects
Ligustroside has demonstrated anti-inflammatory effects in various experimental models. A study on DSS-induced colitis in mice revealed that ligustroside effectively reduces inflammation and enhances the intestinal barrier function. It achieved this by modulating the secretion of pro-inflammatory cytokines and improving gut microbiota profiles .
3. Anticancer Properties
Research indicates that ligustroside possesses antiproliferative effects against several cancer cell lines, including colorectal (HT29) and liver (HepG2) cancer cells. In vitro studies suggest that ligustroside can inhibit cell growth and induce apoptosis through various signaling pathways .
4. Matrix Metalloproteinase Inhibition
Ligustroside has been shown to inhibit matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, which are involved in cancer metastasis and tissue remodeling. In studies involving human fibrosarcoma cell lines, ligustroside reduced the expression levels of these enzymes in a dose-dependent manner . The compound's mechanism appears to involve the suppression of MAPK signaling pathways.
Case Studies
Several case studies have highlighted the therapeutic potential of ligustroside:
- Colitis Model : In a murine model of colitis induced by dextran sulfate sodium (DSS), ligustroside treatment led to a significant reduction in colonic injury and inflammation markers, demonstrating its protective effects on intestinal health .
- Cancer Cell Lines : A comparative analysis revealed that extracts containing ligustroside showed strong antiproliferative properties against colorectal and liver cancer cells, emphasizing its potential as an anticancer agent .
Research Findings
The following table summarizes key research findings regarding ligustroside's biological activities:
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for the identification and quantification of ligustroside in plant extracts?
- Answer : High-performance liquid chromatography (HPLC) coupled with UV-Vis or mass spectrometry (MS) is the gold standard for quantification. Nuclear magnetic resonance (NMR) spectroscopy is critical for structural confirmation, particularly for distinguishing ligustroside from its derivatives (e.g., ligustroside aglycone). For chemotaxonomic studies, comparative metabolite profiling across species using LC-MS/MS is essential to validate specificity .
Q. What are the primary biological activities of ligustroside identified in preclinical studies?
- Answer : Ligustroside exhibits anticancer activity by inhibiting metastasis-related proteins (e.g., c-MET and HER2 in breast cancer models), anti-inflammatory effects via modulation of NF-κB pathways, and antioxidant properties through free radical scavenging. These activities are dose-dependent and validated in cell-based assays (e.g., MDA-MB-231 and MCF-7 cell lines) .
Q. How can researchers optimize extraction protocols to maximize ligustroside yield from plant matrices?
- Answer : Use polar solvents (e.g., methanol/water mixtures) for extraction, followed by purification via column chromatography (e.g., Sephadex LH-20). Ultrasonic-assisted extraction (UAE) enhances efficiency, while response surface methodology (RSM) can statistically optimize solvent ratios, temperature, and extraction time .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported anticancer mechanisms of ligustroside across different in vitro models?
- Answer : Discrepancies often arise from variations in cell lines, ligustroside concentrations, and assay conditions. To standardize findings:
- Use isogenic cell lines to eliminate genetic variability.
- Conduct dose-response curves (e.g., 1–100 μM) to identify therapeutic windows.
- Validate protein inhibition via Western blotting (e.g., HER2, c-MET) and correlate with functional assays (e.g., migration/invasion assays) .
Q. What methodological approaches are used to validate ligustroside as a chemotaxonomic marker in plant species?
- Answer : Chemotaxonomic validation requires:
- Comparative LC-MS/MS profiling of ligustroside and related secoiridoids across taxonomically related species (e.g., Pedicularis spp.).
- Phylogenetic analysis to confirm species-specific ligustroside distribution.
- Multivariate statistical tools (e.g., PCA) to differentiate metabolite patterns .
Q. How can researchers design experiments to investigate ligustroside’s dual role in pro-apoptotic and anti-metastatic pathways?
- Answer : A two-pronged experimental framework is recommended:
- Apoptosis : Measure caspase-3/7 activation and mitochondrial membrane potential (ΔΨm) via flow cytometry.
- Metastasis : Quantify matrix metalloproteinase (MMP) activity and perform scratch/wound-healing assays.
- Use siRNA knockdown of target proteins (e.g., HER2) to confirm ligustroside’s mechanistic specificity .
Q. What strategies address ligustroside’s low bioavailability in in vivo models?
- Answer : Bioavailability enhancement strategies include:
- Formulation : Liposomal encapsulation or nanoemulsions to improve solubility.
- Pharmacokinetic studies : LC-MS/MS-based quantification of ligustroside and metabolites in plasma/tissues.
- Prodrug synthesis : Modify hydroxyl groups to increase membrane permeability .
Q. How can researchers differentiate ligustroside’s activity from its aglycone form in experimental models?
- Answer : Employ enzymatic hydrolysis (β-glucosidase) to convert ligustroside to its aglycone in vitro. Compare bioactivity using:
- Dose-matched treatments : Evaluate IC50 values for both forms.
- Metabolite tracking : Use stable isotope-labeled ligustroside to monitor aglycone formation in cellular uptake assays .
Methodological Guidance for Data Analysis
- Handling contradictory data : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses .
- Systematic reviews : Use PRISMA guidelines to synthesize ligustroside studies, focusing on variables like assay type, species, and dosage .
- Statistical rigor : Multivariate ANOVA or mixed-effects models account for variability in biological replicates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
